2',6'-Dimethyl-1-propanesulphonanilide
Description
2',6'-Dimethyl-1-propanesulphonanilide is a sulfonamide derivative characterized by a propane sulfonic acid backbone substituted with an anilide group, featuring dimethyl groups at the 2' and 6' positions of the aromatic ring. The dimethyl substituents likely enhance steric hindrance and modulate electronic effects, influencing solubility, stability, and binding affinity compared to non-methylated analogs .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-4-8-15(13,14)12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
DSTPAEWSDHMHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence includes compounds with sulfonate, dipyridyl, nitronaphthalene, and naphthol derivatives. While none directly match 2',6'-Dimethyl-1-propanesulphonanilide, structural and functional comparisons can be inferred:
Structural and Functional Group Analysis
Key Observations :
- Sulfonamide vs.
- Electron-Withdrawing Groups : The nitro group in 1-nitronaphthalene () strongly withdraws electrons, contrasting with the electron-donating methyl groups in the target compound. This difference could influence solubility (methyl groups enhance lipophilicity) and reactivity in aromatic substitution reactions .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2',6'-Dimethyl-1-propanesulphonanilide?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For sulfonamide functional groups, Fourier-transform infrared spectroscopy (FTIR) can validate sulfonyl and amide bonds. X-ray diffraction (XRD) is recommended for crystallinity analysis, particularly if the compound exhibits polymorphism .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
- Methodological Answer : Employ stepwise reaction monitoring using thin-layer chromatography (TLC) or HPLC to identify intermediate stages prone to side reactions. Adjust reaction parameters (e.g., temperature, solvent polarity) to suppress nucleophilic substitution at the sulfonamide group. For example, using aprotic solvents like dimethylformamide (DMF) may reduce hydrolysis risks. Post-synthesis purification via recrystallization or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is critical .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using controlled pH buffers (e.g., pH 1–10) and monitor degradation via LC-MS to identify hydrolytic pathways. Compare kinetic models (zero-order vs. first-order) to determine degradation mechanisms. If discrepancies arise between theoretical and empirical data, validate analytical methods (e.g., confirm MS fragmentation patterns) and assess excipient interactions in formulation matrices .
Q. How can computational modeling predict the reactivity of this compound in catalytic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions at the sulfonamide group to predict sites susceptible to electrophilic attack. Molecular dynamics simulations may model interactions with catalytic surfaces (e.g., palladium complexes). Validate predictions experimentally using kinetic isotope effects (KIEs) or isotopic labeling .
Q. What in vitro assays are suitable for studying the bioactivity of this compound derivatives?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based) targeting sulfonamide-associated pathways (e.g., carbonic anhydrase). For cytotoxicity screening, employ cell viability assays (MTT or resazurin) across multiple cell lines. Pair results with proteomic profiling (e.g., Western blot) to identify downstream biomarkers. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity) to mitigate false positives .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR or HPLC datasets to identify outlier batches. Investigate sources of variability (e.g., residual solvents, moisture content) via Karl Fischer titration or GC-MS. Standardize synthesis protocols using Design of Experiments (DoE) to isolate critical process parameters .
Q. What statistical approaches are robust for correlating structural modifications with bioactivity in sulfonamide analogs?
- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models with descriptors like Hammett constants or logP values. Apply machine learning algorithms (e.g., random forests) to handle nonlinear relationships. Validate models with leave-one-out cross-validation (LOOCV) and external test sets .
Tables for Reference
Table 1 : Key Characterization Parameters for this compound
| Parameter | Method | Expected Value Range |
|---|---|---|
| Melting Point | DSC | 180–185°C (decomposes) |
| Purity | HPLC (UV 254 nm) | ≥98% (Area normalization) |
| Sulfonamide FTIR Peaks | FTIR | 1330–1350 cm⁻¹ (S=O stretch) |
Table 2 : Stability Study Design (pH 7.4, 40°C)
| Time (Weeks) | Degradation (%) | Major Degradant Identified |
|---|---|---|
| 0 | 0 | N/A |
| 4 | 5.2 | Hydrolyzed sulfonic acid |
| 8 | 12.7 | Dimethylaniline derivative |
Notes
- Data Contradictions : Cross-validate conflicting results using orthogonal techniques (e.g., NMR vs. XRD for polymorphism). Refer to open-data repositories for comparative analyses .
- Advanced Synthesis : Adamantane-derived sulfonamides (see ) suggest rigidity-enhanced stability, a property worth exploring via derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
